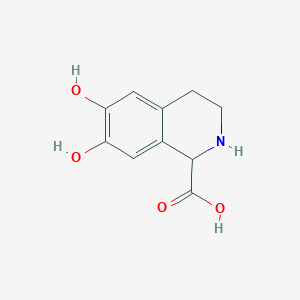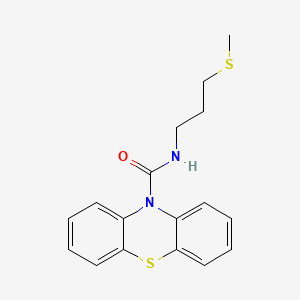
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-: is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a carboxamide group and a N-(3-(methylthio)propyl) substituent, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- typically involves multiple steps, starting from phenothiazine. The general synthetic route includes:
Nitration and Reduction: Phenothiazine is first nitrated and then reduced to form the corresponding amine.
Carboxylation: The amine is then carboxylated to introduce the carboxamide group.
Substitution: Finally, the N-(3-(methylthio)propyl) group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
科学的研究の応用
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is not fully understood but is believed to involve:
Molecular Targets: Interaction with dopamine and serotonin receptors, similar to other phenothiazine derivatives.
Pathways: Modulation of neurotransmitter pathways, leading to its potential antipsychotic effects.
類似化合物との比較
Similar Compounds
- 10H-Phenothiazine-10-carboxamide
- N-benzyl-10H-phenothiazine-10-carboxamide
- 10-Phenyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is unique due to the presence of the N-(3-(methylthio)propyl) group, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives.
特性
CAS番号 |
53056-51-2 |
|---|---|
分子式 |
C17H18N2OS2 |
分子量 |
330.5 g/mol |
IUPAC名 |
N-(3-methylsulfanylpropyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS2/c1-21-12-6-11-18-17(20)19-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)19/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) |
InChIキー |
CRBJLTPGFKNFSA-UHFFFAOYSA-N |
正規SMILES |
CSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

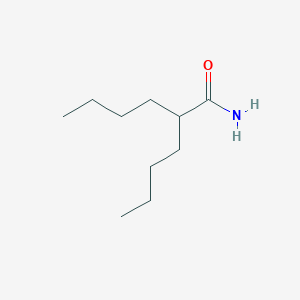
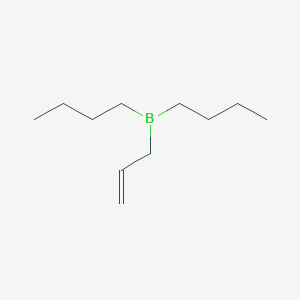
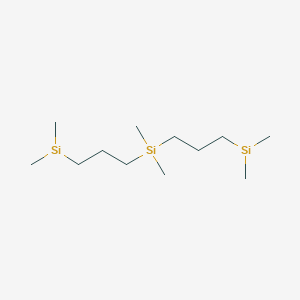
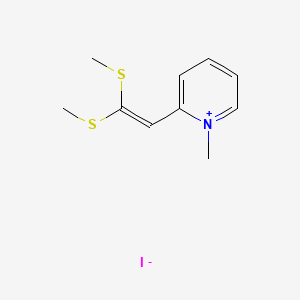
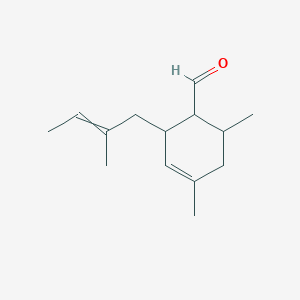
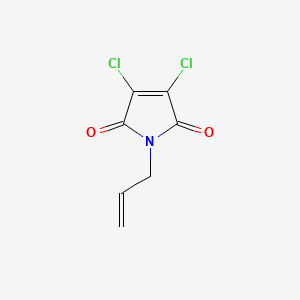
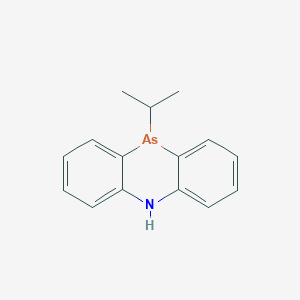
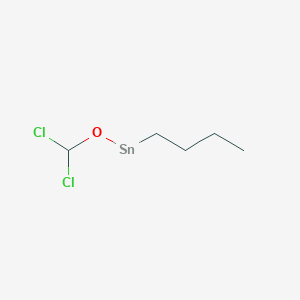
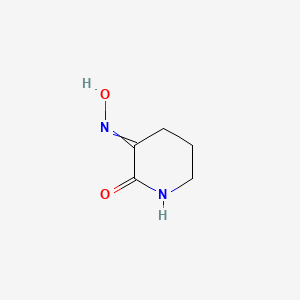
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
